molecular formula C8H18ClNO B12950892 (1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride

(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride

Katalognummer: B12950892
Molekulargewicht: 179.69 g/mol
InChI-Schlüssel: PPCAQDFHSSUSTM-SCLLHFNJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride typically involves the reduction of corresponding ketones or aldehydes followed by amination.

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted cyclohexylamines, cyclohexanones, and cyclohexanols, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and interactions.

    Medicine: Investigated for its therapeutic potential in treating various medical conditions, including neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of (1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R,2S)-2-(aminomethyl)-1-methylcyclohexan-1-ol
  • (1S,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol
  • (1S,2S)-2-(aminomethyl)-1-methylcyclohexan-1-ol

Uniqueness

(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry allows for selective interactions with molecular targets, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C8H18ClNO

Molekulargewicht

179.69 g/mol

IUPAC-Name

(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-8(10)5-3-2-4-7(8)6-9;/h7,10H,2-6,9H2,1H3;1H/t7-,8-;/m1./s1

InChI-Schlüssel

PPCAQDFHSSUSTM-SCLLHFNJSA-N

Isomerische SMILES

C[C@]1(CCCC[C@@H]1CN)O.Cl

Kanonische SMILES

CC1(CCCCC1CN)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.